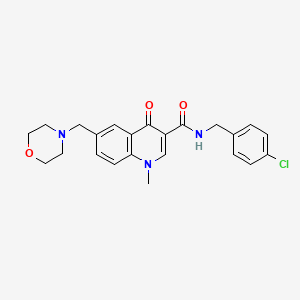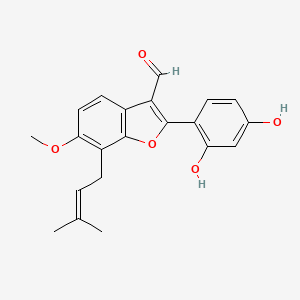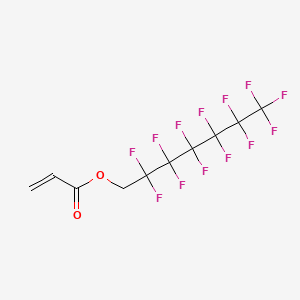
1,1-Dihidroperfluoroheptil acrilato
Descripción general
Descripción
1,1-Dihydroperfluoroheptyl acrylate: is a fluorinated acrylate compound with the molecular formula C10H5F13O2 . It is characterized by the presence of a perfluoroheptyl group attached to an acrylate moiety. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Aplicaciones Científicas De Investigación
1,1-Dihydroperfluoroheptyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and low toxicity.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Análisis Bioquímico
Biochemical Properties
1,1-Dihydroperfluoroheptyl acrylate plays a significant role in biochemical reactions, particularly in the modification of surface properties of materials. It interacts with various enzymes, proteins, and other biomolecules to achieve its desired effects. For instance, it has been found to interact with poly(butadiene-co-methacrylic acid) and poly(vinyl chloride-co-vinylidene chloride) to form stable latexes . These interactions are primarily hydrophobic in nature, allowing the compound to decrease the wettability of surfaces .
Cellular Effects
The effects of 1,1-Dihydroperfluoroheptyl acrylate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that when used in combination with unfluorinated polymers, it can significantly decrease the wettability of viscose fibers and materials, thereby affecting cellular interactions with these surfaces . This compound’s hydrophobic nature can also impact cell adhesion and proliferation on treated surfaces.
Molecular Mechanism
At the molecular level, 1,1-Dihydroperfluoroheptyl acrylate exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with various polymers, enhancing their hydrophobic properties. The compound’s molecular structure, which includes multiple fluorine atoms, contributes to its strong hydrophobic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dihydroperfluoroheptyl acrylate change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that its hydrophobic properties can persist for extended periods, although some degradation may occur, affecting its efficacy . The stability of the compound in various formulations is crucial for its long-term application in industrial processes.
Dosage Effects in Animal Models
The effects of 1,1-Dihydroperfluoroheptyl acrylate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, but at higher doses, it can exhibit toxic effects. Studies have indicated that high doses can lead to adverse effects such as inflammation and tissue damage . It is essential to determine the optimal dosage to balance efficacy and safety in practical applications.
Metabolic Pathways
1,1-Dihydroperfluoroheptyl acrylate is involved in specific metabolic pathways, interacting with enzymes and cofactors to achieve its effects. The compound is metabolized through pathways that involve the formation of thioesters via propionyl-CoA transferase . This metabolic process is crucial for the detoxification and utilization of the compound in biological systems.
Transport and Distribution
The transport and distribution of 1,1-Dihydroperfluoroheptyl acrylate within cells and tissues are influenced by its hydrophobic nature. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Its distribution within biological systems is essential for understanding its overall impact on cellular functions.
Subcellular Localization
1,1-Dihydroperfluoroheptyl acrylate’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dihydroperfluoroheptyl acrylate can be synthesized through the esterification of acrylic acid with 1,1-dihydroperfluoroheptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 1,1-dihydroperfluoroheptyl acrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dihydroperfluoroheptyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Addition Reactions: Nucleophiles such as primary amines or thiols are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester bond.
Major Products Formed:
Polymerization: Fluorinated polymers with high thermal and chemical resistance.
Addition Reactions: Fluorinated amides or thioethers.
Hydrolysis: 1,1-dihydroperfluoroheptyl alcohol and acrylic acid.
Mecanismo De Acción
The mechanism of action of 1,1-dihydroperfluoroheptyl acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate group acts as a reactive site for free radical polymerization, leading to the formation of high-performance polymers. Additionally, the perfluoroheptyl group imparts unique properties, such as hydrophobicity and chemical resistance, to the resulting materials .
Comparación Con Compuestos Similares
- 1,1-Dihydroperfluorohexyl acrylate
- 1,1-Dihydroperfluorooctyl acrylate
- 1,1-Dihydroperfluorononyl acrylate
Comparison: 1,1-Dihydroperfluoroheptyl acrylate is unique due to its specific chain length, which balances hydrophobicity and processability. Compared to shorter-chain analogs like 1,1-dihydroperfluorohexyl acrylate, it offers better thermal stability and chemical resistance. On the other hand, longer-chain analogs like 1,1-dihydroperfluorooctyl acrylate may provide higher hydrophobicity but can be more challenging to process .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVADKMAMZXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61910-85-8 | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61910-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80204488 | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-11-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M66NB3BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1-Dihydroperfluoroheptyl acrylate useful for modifying textiles?
A1: 1,1-Dihydroperfluoroheptyl acrylate (DHPFHA) is a fluorinated acrylate monomer. When grafted onto materials like cellulose, it imparts valuable properties like oil and water repellency. This is due to the low surface energy of the perfluoroalkyl chain in DHPFHA. []
Q2: What role does pH play in the grafting of 1,1-Dihydroperfluoroheptyl acrylate onto cellulose carbamate using hydrogen peroxide?
A3: The pH of the reaction medium significantly influences the grafting efficiency of DHPFHA onto cellulose carbamate when using hydrogen peroxide as an initiator. Studies indicate that slightly acidic conditions, specifically within the pH range of 5-6, provide the most favorable environment for grafting. [] In contrast, highly acidic (pH 2-4) or alkaline (pH 8-12) conditions result in significantly lower graft yields. This pH dependency likely relates to the reactivity of both the cellulose carbamate and the DHPFHA under different pH conditions, as well as the stability of the hydrogen peroxide initiator.
Q3: Can 1,1-Dihydroperfluoroheptyl acrylate be used to modify materials other than textiles?
A4: Yes, while the provided research focuses on textile modification, DHPFHA's ability to impart oil and water repellency makes it potentially valuable for other applications. One study explores grafting DHPFHA onto wood pulp. [] This suggests its potential use in creating moisture-resistant paper products or hydrophobic wood composites. Further research could explore its applicability in areas like coatings, packaging materials, and more.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


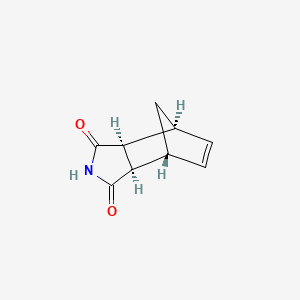
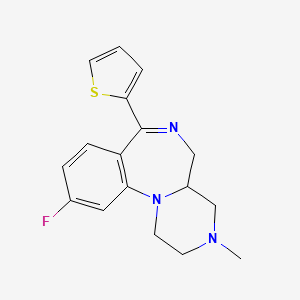
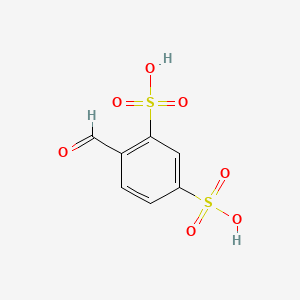
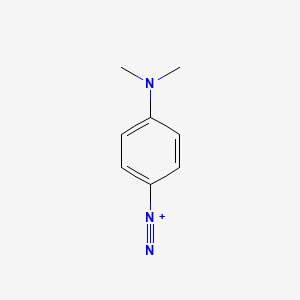
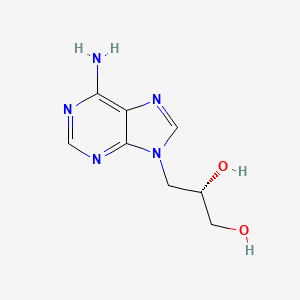

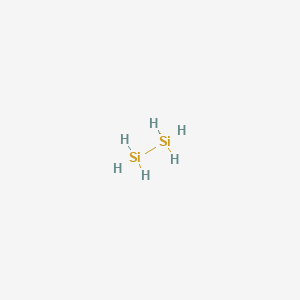
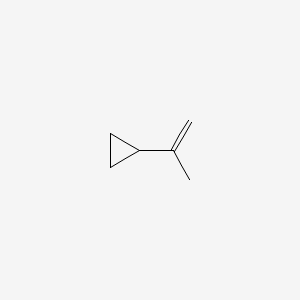
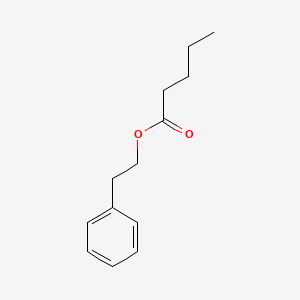
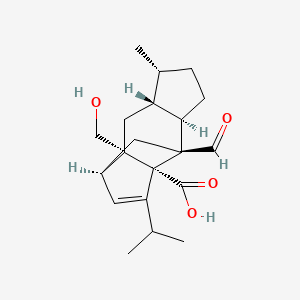
![4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid](/img/structure/B1205496.png)
